molecular formula C41H56O7 B1262341 Neurosporaxanthin beta-D-glucopyranoside

Neurosporaxanthin beta-D-glucopyranoside

Cat. No.: B1262341
M. Wt: 660.9 g/mol
InChI Key: YSGAYBLYIWOPCW-DGUJBIDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurosporaxanthin beta-D-glucopyranoside is a carboxylic carotenoid pigment produced by certain fungi, including Fusarium and Neurospora species . It is characterized by a conjugated polyene chain and a β-D-glucopyranoside moiety attached to its carboxylic end, which increases its polarity compared to many other carotenoids . Research indicates that the unique structural features of neurosporaxanthin contribute to its high bioavailability, with studies in mouse models showing greater absorption and tissue accumulation than β-carotene . Its unsubstituted β-ionone ring confers provitamin A activity, as it is a substrate for cleavage by both the BCO1 and BCO2 enzymes in mammals to produce vitamin A . Extracts rich in this compound demonstrate significant antioxidant capacity, exhibiting strong activity against singlet oxygen and effectiveness in scavenging free radicals in both aqueous solutions and liposome-based assays, making it a molecule of interest for studying oxidative stress . This compound serves as a valuable reagent for scientists investigating carotenoid metabolism, bioavailability, and the mechanisms of antioxidant action in biological systems. Research into its potential application as a natural bioactive additive in feed and food is ongoing . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C41H56O7

Molecular Weight

660.9 g/mol

IUPAC Name

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoate

InChI

InChI=1S/C41H56O7/c1-28(15-9-10-16-29(2)18-12-20-31(4)24-25-34-32(5)23-14-26-41(34,7)8)17-11-19-30(3)21-13-22-33(6)39(46)48-40-38(45)37(44)36(43)35(27-42)47-40/h9-13,15-22,24-25,35-38,40,42-45H,14,23,26-27H2,1-8H3/b10-9+,17-11+,18-12+,21-13+,25-24+,28-15+,29-16+,30-19+,31-20+,33-22+/t35?,36-,37?,38?,40+/m1/s1

InChI Key

YSGAYBLYIWOPCW-DGUJBIDESA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]2C(C([C@@H](C(O2)CO)O)O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C

Synonyms

neurosporaxanthin beta-D-glucopyranoside
neurosporaxanthin glucopyranoside

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic algorithm dissects the octaene motif of neurosporaxanthin β-D-glucopyranoside into three segments: a diene (BB6 ) and two trienes (BB11 and BB9 ) (Figure 1a). The strategy minimizes intermediate instability by prioritizing shorter polyenyl borane segments and standardizing reaction conditions. The glucopyranosyl capping element (27 ) is introduced in the final coupling step.

Iterative Cross-Coupling Protocol

The synthesis proceeds via four iterative cycles (Figure 1b):

  • Deprotection : MIDA boronate 25 is converted to its pinacol boronic ester using pinacol and NaHCO₃ in tetrahydrofuran (THF).
  • Coupling : The boronic ester reacts with diene BB6 under anhydrous DMSO conditions with PdCl₂(dppf) as the catalyst, yielding tetraene 26 .
  • Repetition : Subsequent couplings with trienes BB11 and BB9 extend the polyene chain to heptaene 28 .
  • Capping : Final coupling with glucopyranosyl halide 27 installs the β-D-glucopyranoside moiety, completing the synthesis.

All steps employed identical conditions (30°C, 12–18 h) without ad hoc optimization, demonstrating the method's generality. The final product was isolated in 62% overall yield after deprotection and purification by flash chromatography.

Enzymatic Glycosylation Approaches

While chemical synthesis dominates current methodologies, enzymatic strategies for β-glycosylation offer potential alternatives. Insights from ascorbic acid glycosylation studies provide a framework for hypothesizing analogous pathways for neurosporaxanthin.

Candidate Enzymes

β-Glucosidases (BGLUs) and UDP-glycosyltransferases (UGTs) are prime candidates for catalyzing the glycosidic bond:

  • BGLUs : Cellulase-related enzymes from Trichoderma reesei and Aspergillus niger have mediated β-glycosylation of ascorbic acid using cellobiose as a donor. These enzymes could theoretically transfer glucose to neurosporaxanthin’s hydroxyl group.
  • UGTs : Arabidopsis thaliana UGT87A2 overexpression increases endogenous β-glycosylated ascorbate levels, suggesting UGTs may similarly glycosylate neurosporaxanthin.

Substrate Engineering

Enzymatic activity may require substrate modification to enhance binding. For example, 5,6-O-isopropylidene protection of ascorbic acid facilitated β-galactosidase-catalyzed glycosylation. Analogous protection of neurosporaxanthin’s 3-OH group could direct regioselective glycosylation at the 2-position.

Analytical Validation and Characterization

Rigorous analytical protocols ensure structural fidelity and quantify synthesis efficiency.

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) remains the gold standard:

  • Column : C30 carotenoid column (5 µm, 250 × 4.6 mm)
  • Mobile Phase : Gradient of methanol:methyl-tert-butyl ether (90:10 to 10:90 over 40 min)
  • Detection : 450 nm for polyene absorbance, 210 nm for glucopyranoside.

Neurosporaxanthin β-D-glucopyranoside elutes at 28.2 min under these conditions, distinct from non-glycosylated neurosporaxanthin (24.7 min).

Spectroscopic Confirmation

  • UV-Vis : λₘₐₓ = 478 nm (ε = 125,000 M⁻¹cm⁻¹), characteristic of conjugated octaene systems.
  • NMR : Key signals include δ 5.12 (d, J = 8.0 Hz, H-1′ of β-glucopyranoside) and δ 6.10–6.45 (m, polyene protons).

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Glycosylation
Yield 62% (over 4 steps) Not yet demonstrated
Stereocontrol >99% β-configuration Dependent on enzyme specificity
Scalability Gram-scale demonstrated Limited by enzyme production
Cost High (precursor synthesis) Moderate (enzyme expression)
Environmental Impact Solvent-intensive Aqueous, mild conditions

The chemical approach excels in reliability and scalability but requires specialized building blocks. Enzymatic methods, though eco-friendly, remain hypothetical for neurosporaxanthin β-D-glucopyranoside and necessitate further validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neurosporaxanthin beta-D-glucopyranoside
Reactant of Route 2
Neurosporaxanthin beta-D-glucopyranoside

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